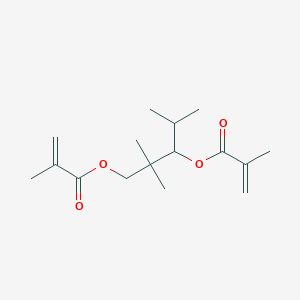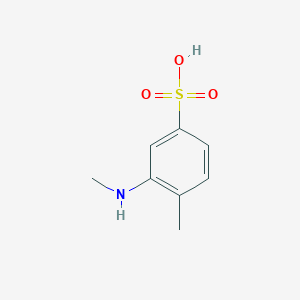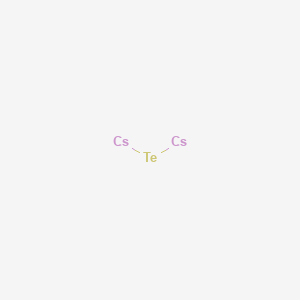
Cesium telluride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium telluride is a compound composed of cesium and tellurium. It is a semiconductor material that has been extensively studied for its unique properties, particularly in the field of optoelectronics.
Mecanismo De Acción
The mechanism of action of cesium telluride is not well understood. However, it is believed that the unique properties of the material, such as its bandgap and carrier mobility, contribute to its usefulness in optoelectronic applications.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of cesium telluride. However, it is known that cesium telluride is toxic and can cause severe health effects if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cesium telluride has several advantages for lab experiments, including its unique properties, ease of synthesis, and availability. However, there are also limitations, such as its toxicity and potential hazards associated with its handling.
Direcciones Futuras
There are several future directions for the study of cesium telluride. One potential direction is the development of new synthesis methods that can produce cesium telluride with improved properties. Another potential direction is the study of cesium telluride for its potential applications in the field of quantum computing. Additionally, further research is needed to understand the mechanism of action of cesium telluride and its potential health effects.
Conclusion:
In conclusion, cesium telluride is a semiconductor material that has been extensively studied for its unique properties, particularly in the field of optoelectronics. It has several advantages for lab experiments, but also has limitations and potential hazards associated with its handling. Further research is needed to understand the mechanism of action of cesium telluride and its potential health effects, as well as to explore its potential applications in the field of quantum computing.
Métodos De Síntesis
Cesium telluride can be synthesized using various methods, including chemical vapor deposition, physical vapor deposition, and solution-based methods. Chemical vapor deposition involves the reaction of cesium and tellurium precursors in a high-temperature environment. Physical vapor deposition involves the deposition of cesium and tellurium atoms onto a substrate using a vacuum-based method. Solution-based methods involve the dissolution of cesium and tellurium precursors in a solvent, followed by the deposition of the resulting solution onto a substrate.
Aplicaciones Científicas De Investigación
Cesium telluride has been extensively studied for its unique properties in the field of optoelectronics. It has been used as a material for the fabrication of photodetectors, solar cells, and light-emitting diodes. Cesium telluride has also been studied for its potential applications in the field of quantum computing.
Propiedades
Número CAS |
12191-06-9 |
|---|---|
Nombre del producto |
Cesium telluride |
Fórmula molecular |
Cs2Te |
Peso molecular |
393.4 g/mol |
InChI |
InChI=1S/2Cs.Te |
Clave InChI |
LZDVDTNBLCLMGQ-UHFFFAOYSA-N |
SMILES |
[Te]([Cs])[Cs] |
SMILES canónico |
[Te]([Cs])[Cs] |
Otros números CAS |
12191-06-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



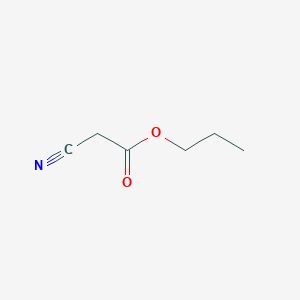
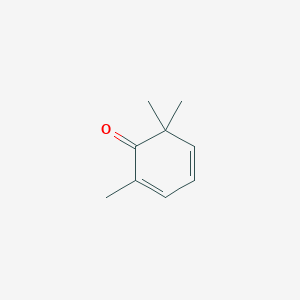
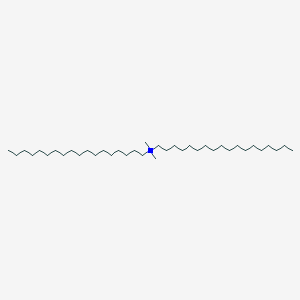
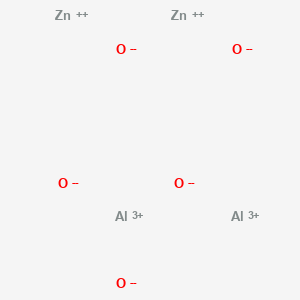
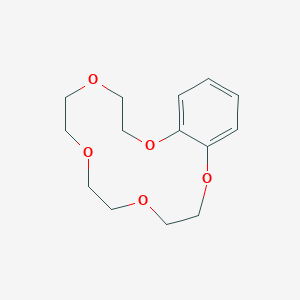
![Spiro[acridine-9(10H),1'-cyclohexane]](/img/structure/B77315.png)
![Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B77316.png)
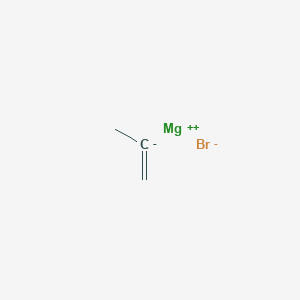
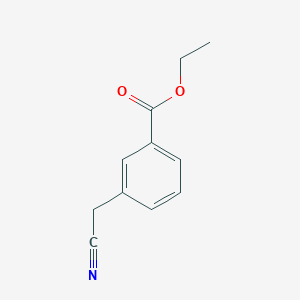
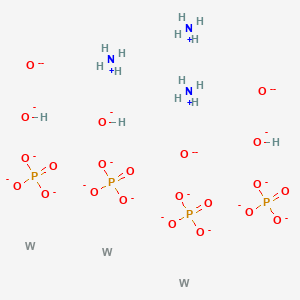
![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)
